2-hydroxy(2,3-13C2)propanoic acid
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Overview
Description
DL-Lactic Acid-13C2 Sodium Salt is a stable isotope-labeled compound. It is the sodium salt of DL-Lactic Acid, where the carbon atoms are labeled with the isotope Carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes .
Scientific Research Applications
DL-Lactic Acid-13C2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of lactic acid in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Used in research on metabolic disorders and the role of lactic acid in various diseases.
Industry: Utilized in the production of biodegradable plastics and as a food additive .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Lactic Acid-13C2 Sodium Salt can be synthesized through the neutralization of DL-Lactic Acid-13C2 with sodium hydroxide. The reaction typically involves dissolving DL-Lactic Acid-13C2 in water and then slowly adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
Industrial production of DL-Lactic Acid-13C2 Sodium Salt follows similar principles but on a larger scale. The process involves the fermentation of a sugar source, such as corn or beets, to produce DL-Lactic Acid-13C2, which is then neutralized with sodium hydroxide. The product is purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
DL-Lactic Acid-13C2 Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate.
Reduction: It can be reduced to propionic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactic acid derivatives
Comparison with Similar Compounds
Similar Compounds
DL-Lactic Acid Sodium Salt: Similar in structure but without isotopic labeling.
L-Lactic Acid Sodium Salt: The L-isomer of lactic acid, used in similar applications but with different stereochemistry.
D-Lactic Acid Sodium Salt: The D-isomer of lactic acid, also used in metabolic studies .
Uniqueness
This labeling provides a distinct advantage in tracing metabolic pathways and understanding the biochemical roles of lactic acid .
Properties
CAS No. |
150114-72-0 |
---|---|
Molecular Formula |
C3H6O3 |
Molecular Weight |
92.063 g/mol |
IUPAC Name |
2-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |
InChI Key |
JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH3][13CH](C(=O)O)O |
SMILES |
CC(C(=O)O)O |
Canonical SMILES |
CC(C(=O)O)O |
Synonyms |
Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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